4-[({[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}AMINO)METHYL]BENZOIC ACID
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Overview
Description
4-[({[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}AMINO)METHYL]BENZOIC ACID is an organic compound that features a complex structure with a chlorophenyl group, a furan ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}AMINO)METHYL]BENZOIC ACID typically involves multi-step organic reactions One common approach is to start with the chlorophenyl and furan derivatives, which are then subjected to a series of reactions including amination and coupling reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[({[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}AMINO)METHYL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
4-[({[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}AMINO)METHYL]BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[({[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}AMINO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chlorophenyl)methyl]benzoic acid: Similar structure but lacks the furan ring.
5-(4-Chlorophenyl)-2-furyl]methylamine: Similar structure but lacks the benzoic acid group.
Uniqueness
4-[({[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}AMINO)METHYL]BENZOIC ACID is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C19H16ClNO3 |
---|---|
Molecular Weight |
341.8g/mol |
IUPAC Name |
4-[[[5-(4-chlorophenyl)furan-2-yl]methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C19H16ClNO3/c20-16-7-5-14(6-8-16)18-10-9-17(24-18)12-21-11-13-1-3-15(4-2-13)19(22)23/h1-10,21H,11-12H2,(H,22,23) |
InChI Key |
ASEQUUZPUHVCLM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNCC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C[NH2+]CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)[O-] |
Origin of Product |
United States |
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